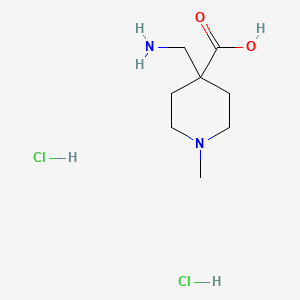
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a piperidine ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Contains an indole ring and has been studied for its antiviral properties.
Uniqueness
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific piperidine ring structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C8H18Cl2N2O2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;;/h2-6,9H2,1H3,(H,11,12);2*1H |
InChI Key |
RHCXPVHFKUJGIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


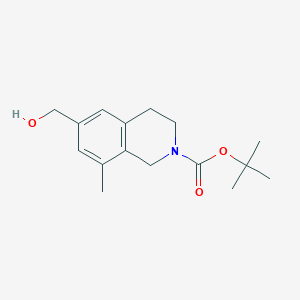
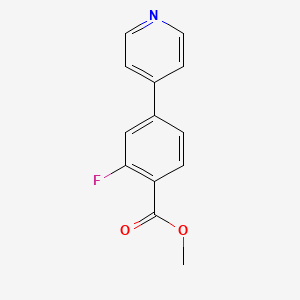

![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
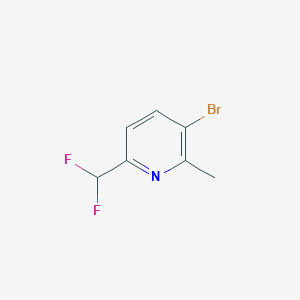
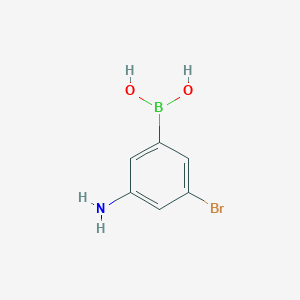
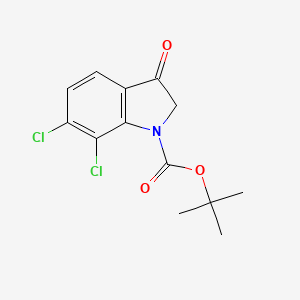
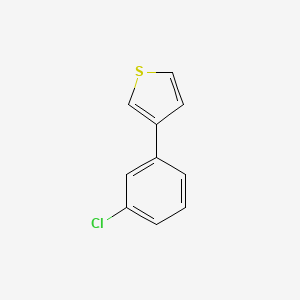
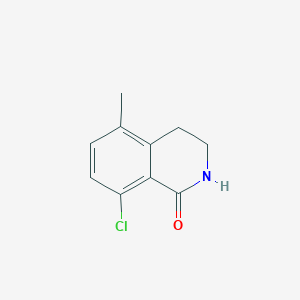
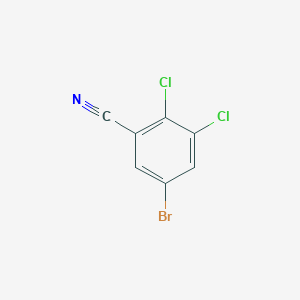
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
